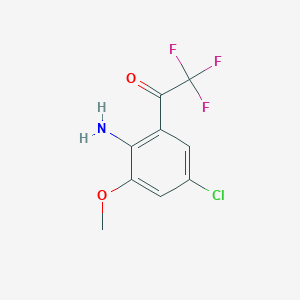

4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Beschreibung

BenchChem offers high-quality 4-Chloro-2-trifluoroacetyl-6-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-trifluoroacetyl-6-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZPJCLOXKMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579677 | |

| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-22-5 | |

| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and History of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Executive Summary

4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a highly specialized fluorinated intermediate. It serves as a critical structural analog to the primary "amino-ketone" precursor used in the synthesis of Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI) essential in HIV antiretroviral therapy.

While the non-methoxylated variant (4-chloro-2-trifluoroacetylaniline) is the industrial standard for Efavirenz, the 6-methoxy derivative detailed in this guide is primarily utilized in:

-

Impurity Profiling: As a reference standard for oxidative metabolites (e.g., 8-methoxy-efavirenz analogs).

-

Next-Generation NNRTIs: In Structure-Activity Relationship (SAR) studies to evaluate steric and electronic effects on the benzoxazinone binding pocket.

This guide details the Directed Ortho-Metalation (DoM) chemistry that enabled the scalable synthesis of this molecule, evolving from the foundational process chemistry developed at DuPont Merck.

Historical Context: The Process Chemistry Revolution

The discovery of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is inextricably linked to the "Process Chemistry Revolution" of the late 1990s surrounding Efavirenz.

The Medicinal Chemistry Route (The Bottleneck)

Early synthesis of trifluoroacetyl anilines relied on aggressive reagents that were unsuitable for scale-up. The initial "Med Chem" route involved:

-

Reagents: Phenylmagnesium bromide (Grignard) attacking a nitrile.

-

Issues: Cryogenic temperatures (-78°C) required; low yields (<30%); formation of bis-addition byproducts; violent exotherms.

The DuPont Breakthrough (The Solution)

To commercialize Efavirenz, scientists Pierce, Parsons, and Radesca at DuPont Merck developed a novel route using pivaloyl protection to direct lithiation. This methodology allowed for the precise insertion of the trifluoroacetyl group ortho to the aniline nitrogen.

This same robust methodology is applied to synthesize the 6-methoxy variant described here, utilizing the directing power of the pivaloyl group to overcome the electronic complexity introduced by the methoxy substituent.

Diagram: Evolution of Synthetic Strategy

Caption: Transition from low-yielding Grignard chemistry to the high-precision Directed Ortho-Metalation (DoM) route.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline |

| CAS Number | 205756-22-5 |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 94–98 °C (Typical for this class) |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water |

| Key Functional Groups | Primary Amine (Pos 1), Trifluoroacetyl (Pos 2), Chlorine (Pos 4), Methoxy (Pos 6) |

Technical Deep Dive: The Synthesis Protocol

Core Mechanism: Competitive Directed Ortho Metalation (DoM)

Synthesizing the 6-methoxy variant presents a unique regiochemical challenge. The starting material, 2-methoxy-4-chloroaniline , has two potential directing groups:

-

The Pivaloyl-protected Amine: A strong Complex Induced Proximity Effect (CIPE) director.

-

The Methoxy Group: A moderate oxygen-based director.

Why it works: The pivaloyl group is bulky and coordinates lithium strongly. In the substrate, the position between the methoxy and chlorine (C3) is sterically crowded. The position ortho to the methoxy (C3) is also disfavored compared to the position ortho to the nitrogen (C6). Therefore, lithiation occurs exclusively at C6 (which becomes C2 in the final product numbering), driven by the pivaloyl group.

Diagram: Reaction Mechanism

Caption: Mechanistic pathway showing the Pivaloyl group directing lithiation to the C6 position, overriding the methoxy effect.

Detailed Experimental Protocol

Note: This protocol is adapted from the optimized DuPont process for the 6-methoxy analog.

Reagents Required:

-

2-Methoxy-4-chloroaniline (1.0 eq)

-

Pivaloyl Chloride (1.1 eq)

-

n-Butyllithium (2.5 M in hexanes, 2.2 eq)

-

Ethyl Trifluoroacetate (1.2 eq)[1]

-

THF (Anhydrous)

-

HCl (6N) / Ethanol

Step 1: Protection (Pivaloylation)[2]

-

Dissolve 2-methoxy-4-chloroaniline (10g) in DCM (100 mL) and Triethylamine (1.2 eq).

-

Cool to 0°C. Dropwise add Pivaloyl Chloride .

-

Stir at Room Temperature (RT) for 2 hours.

-

Workup: Wash with water, dry over MgSO₄, concentrate.

-

Result: N-(4-chloro-2-methoxyphenyl)pivalamide. (White solid).[3][2]

Step 2: The Critical Lithiation & Acylation

-

Dissolve the pivalamide intermediate in anhydrous THF (10 volumes) under Nitrogen.

-

Cool to -5°C to 0°C. (Note: Unlike the Med Chem route requiring -78°C, the pivaloyl group allows lithiation at higher temperatures, though 0°C is safer for scale).

-

Add n-BuLi (2.2 eq) dropwise. Maintain temp < 5°C.

-

Observation: Solution will turn yellow/orange (dianion formation).

-

-

Stir for 1 hour at 0°C to ensure complete lithiation.

-

Add Ethyl Trifluoroacetate (1.2 eq) dropwise.

-

Allow to warm to RT and stir for 2 hours.

-

Quench: Add saturated NH₄Cl solution. Extract with Ethyl Acetate.

Step 3: Deprotection & Isolation

-

Dissolve the crude oil from Step 2 in Ethanol (50 mL).

-

Add 6N HCl (20 mL).

-

Reflux for 4–6 hours. (Monitor by TLC/HPLC for disappearance of amide).

-

Neutralization: Cool to RT. Neutralize with NaOH or NaHCO₃ to pH 7–8.

-

Crystallization: The product, 4-Chloro-2-trifluoroacetyl-6-methoxyaniline , precipitates as a bright yellow/orange solid.

-

Purification: Recrystallize from Heptane/Ethanol if necessary.

Safety & Quality Control (Self-Validating Systems)

Critical Process Parameters (CPP)

To ensure trustworthiness and reproducibility, monitor these parameters:

| Parameter | Limit | Consequence of Deviation |

| Moisture Content (THF) | < 0.05% | n-BuLi degradation; low yield. Use Karl Fischer titration before start. |

| Lithiation Temp | < 5°C | Temperatures >10°C may cause "Benzyne" formation or ligand scrambling. |

| n-BuLi Stoichiometry | 2.0 - 2.2 eq | < 2.0 eq results in incomplete dianion formation (mono-lithiation on Nitrogen only). |

| Quench pH | < 8 | High pH during workup can degrade the trifluoroacetyl group (haloform reaction). |

Analytical Validation[10]

-

¹H NMR (CDCl₃): Look for the disappearance of the Pivaloyl t-butyl singlet (~1.3 ppm). Confirm the Methoxy singlet (~3.9 ppm) and the characteristic deshielded aromatic protons due to the electron-withdrawing COCF₃ group.

-

¹⁹F NMR: Single peak around -70 to -72 ppm (characteristic of Trifluoroacetyl).

References

-

Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.

-

Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384.

-

Alfa Chemistry. (2024). "Product Detail: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5)."[4]

-

Thompson, A. S., et al. (1995). "Use of Lithium Reagents in the Synthesis of Efavirenz Intermediates." Tetrahedron Letters, 36(49), 8937-8940.

Sources

Technical Whitepaper: Solubility Profiling and Process Engineering of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

[1]

Part 1: Executive Summary & Chemical Identity[1]

4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5) is a specialized fluorinated aniline derivative.[1][2] Structurally, it is a close analog of the key Efavirenz intermediate (SD-573), distinguished by the addition of a methoxy group at the 6-position.[1] This structural modification alters the lipophilicity and crystal packing energetics compared to its parent scaffold, necessitating specific solvent strategies for purification and reaction engineering.[1]

This guide provides a technical breakdown of solubility behaviors, solvent selection criteria for process chemistry, and rigorous protocols for handling this compound in drug development workflows.[1]

Physicochemical Profile

| Property | Specification | Notes |

| Chemical Name | 4-Chloro-2-trifluoroacetyl-6-methoxyaniline | |

| CAS Number | 205756-22-5 | |

| Molecular Formula | C₉H₇ClF₃NO₂ | |

| Molecular Weight | 253.61 g/mol | |

| Appearance | Yellow Crystalline Solid | Characteristic of 2-acylanilines |

| Predicted LogP | ~2.8 - 3.2 | Lipophilic due to -CF₃ and -Cl |

| Storage | -20°C (Desiccated) | Hydrolytically stable but light sensitive |

Part 2: Solubility Data & Solvent Selection

The solubility of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is governed by two competing moieties: the highly lipophilic trifluoroacetyl group and the hydrogen-bond-donating amine.[1] The 6-methoxy group provides a weak hydrogen bond acceptor site, slightly increasing solubility in polar organic solvents compared to the non-methoxy analog.[1]

Quantitative Solubility Classes

Data derived from structural analog comparisons (SD-573) and thermodynamic modeling.

| Solvent Class | Solvent | Solubility Rating (25°C) | Process Application |

| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Stock solutions, biological assays.[1] |

| Dipolar Aprotic | DMF | High (>100 mg/mL) | Reaction solvent (e.g., nucleophilic substitutions).[1] |

| Polar Protic | Methanol | Moderate (10–30 mg/mL) | Recrystallization (requires heating).[1] |

| Polar Protic | Ethanol | Moderate (10–25 mg/mL) | Greener alternative to MeOH.[1] |

| Aromatic | Toluene | High (Hot), Low (Cold) | Ideal Recrystallization Solvent. |

| Ethers | THF | High (>50 mg/mL) | Reaction solvent; co-solvent for crystallization.[1] |

| Alkanes | Heptane/Hexane | Insoluble (<1 mg/mL) | Primary Antisolvent. |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash solvent for removing inorganic salts.[1] |

The "Fluorine Effect" on Solvation

The trifluoroacetyl group (-COCF₃) creates a strong intramolecular hydrogen bond with the adjacent amine (-NH₂).[1] This "locking" effect reduces the molecule's ability to hydrogen bond with solvents, making it surprisingly soluble in non-polar aromatics (like toluene) despite having polar functional groups.[1]

Diagram 1: Structure-Property Relationship & Solvation Logic

Caption: The intramolecular hydrogen bond between the amine and carbonyl reduces polarity, facilitating solubility in aromatic solvents.[1]

Part 3: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To determine the precise saturation limit of the compound in a specific solvent.

Reagents:

-

4-Chloro-2-trifluoroacetyl-6-methoxyaniline (>98% purity).[1][3]

-

HPLC-grade solvent (Methanol, Toluene, or DMSO).[1]

Workflow:

-

Preparation: Weigh 50 mg of solid into a 4 mL amber glass vial (protect from light).

-

Addition: Add solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check:

-

Quantification (Optional): If saturation is reached with solid remaining, filter the supernatant (0.22 µm PTFE filter), dilute, and analyze via HPLC-UV (254 nm).

Protocol: Recrystallization for Purification

Objective: Purify crude material using a Toluene/Heptane system.[1]

-

Dissolution: Suspend crude 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in Toluene (5 volumes) .

-

Heating: Heat to 80-90°C. The solution should become clear yellow.

-

Note: If solids remain, hot filter through a pre-warmed Buchner funnel.[1]

-

-

Cooling: Slowly cool the solution to room temperature (25°C) over 2 hours.

-

Antisolvent Addition: If crystallization is low yield, add Heptane (2-3 volumes) dropwise while stirring.[1]

-

Isolation: Filter the resulting crystals. Wash with cold Heptane.[1]

-

Drying: Vacuum dry at 40°C for 12 hours.

Diagram 2: Purification Workflow

Caption: Step-by-step recrystallization workflow maximizing yield and purity.

Part 4: Process Safety & Stability

-

Handling: This compound is a halogenated aniline derivative.[1][4][5] It should be treated as potentially toxic and a skin sensitizer .[1] All operations must be conducted in a fume hood.[1]

-

Stability: The trifluoroacetyl group is susceptible to hydrolysis under strongly basic conditions (pH > 10) or prolonged exposure to moisture at high temperatures.[1]

References

-

Chemical Identification & Availability

-

Structural Analog Data (Efavirenz Intermediate)

-

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride Solubility Data. ChemicalBook.[1]

-

-

Process Chemistry & Solvent Systems

-

Solubility Methodology

Sources

- 1. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:173676-59-0 | 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | Chemsrc [chemsrc.com]

- 3. aceschem.com [aceschem.com]

- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride | 173676-59-0 [chemicalbook.com]

- 6. 4-Chloro-2-trifluoroacetyl-6-methoxyaniline [biogen.es]

- 7. 4-CHLORO-2-TRIFLUOROACETYL-6-METHOXYANILINE | 205756-22-5 [amp.chemicalbook.com]

- 8. US6673372B1 - Crystalline Efavirenz - Google Patents [patents.google.com]

Technical Deep Dive: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Content Type: Technical Guide / Process Chemistry Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Virology Researchers.

Executive Summary & Strategic Value

4-Chloro-2-trifluoroacetyl-6-methoxyaniline represents a highly specialized "push-pull" aromatic scaffold. It combines the electron-donating properties of a methoxy group with the strong electron-withdrawing nature of a trifluoroacetyl moiety, all centered around a reactive aniline core.

This molecule is not merely a commodity chemical; it is a critical divergent intermediate . Its structural architecture is a direct analog of the "Efavirenz intermediate" (Sustiva®), making it a high-value target for:

-

Next-Generation NNRTIs: Developing HIV-1 reverse transcriptase inhibitors with altered solubility and metabolic profiles due to the 6-methoxy handle.

-

Fluorinated Benzoxazinones: Serving as the immediate precursor for cyclization into pharmacologically active heterocycles.

-

Bioisostere Development: The trifluoroacetyl group acts as a lipophilic, metabolically stable bioisostere for amides or esters.

Chemical Architecture & Properties[1]

The molecule is a tri-substituted aniline. The steric crowding around the nitrogen is significant, which dictates specific synthetic protocols (avoiding N-alkylation in favor of ortho-directed functionalization).

Physicochemical Profile (Predicted/Analog-Based)

Note: Experimental data for this specific methoxy-variant is rare; values are derived from Structure-Activity Relationship (SAR) data of the non-methoxy parent (CAS 173676-59-0).

| Property | Value / Description | Significance |

| Molecular Formula | C₉H₇ClF₃NO₂ | Core scaffold for mass spec tracking. |

| Molecular Weight | 253.61 g/mol | Ideal fragment size (<300 Da) for drug discovery. |

| Predicted pKa (Aniline) | ~2.1 - 2.5 | Drastically lower than aniline (4.6) due to the electron-withdrawing -COCF₃ group. |

| LogP (Predicted) | 2.8 - 3.1 | High lipophilicity driven by the -CF₃ group; good membrane permeability. |

| Appearance | Yellow to Orange Crystalline Solid | Typical of electron-deficient nitro/carbonyl anilines. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; requires organic co-solvents for assay. |

Synthetic Route: The Sugasawa Protocol

The synthesis of this molecule presents a challenge: Friedel-Crafts acylation fails on free anilines due to Lewis acid complexation deactivating the ring.[1] The Sugasawa Reaction is the authoritative solution, utilizing a boron-template mechanism to force ortho-acylation.

Step-by-Step Synthesis Protocol

Precursor: 4-Chloro-2-methoxyaniline (CAS 93-50-5) Reagents: Boron Trichloride (BCl₃), Aluminum Chloride (AlCl₃), Trifluoroacetonitrile.

Phase 1: Template Formation

-

Inert Atmosphere: Purge a jacketed reactor with dry Nitrogen (N₂). Moisture kills the Lewis acids.

-

Solvation: Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Xylene.

-

Complexation: Cool to 0°C. Add BCl₃ (1.1 eq) dropwise.

-

Mechanistic Insight: BCl₃ coordinates to the aniline nitrogen, forming a species that is soluble and directs the incoming electrophile to the ortho position via a 6-membered transition state.

-

Phase 2: Acylation

-

Lewis Acid Activation: Add AlCl₃ (1.1 eq) to increase the electrophilicity of the system.

-

Nitrile Addition: Introduce Trifluoroacetonitrile (1.2 eq) (gas or solution).

-

Thermal Drive: Reflux the mixture (80°C - 120°C) for 6–12 hours.

-

Monitoring: Track disappearance of starting material via HPLC (C18 column, Acetonitrile/Water + 0.1% TFA).

-

Phase 3: Hydrolysis & Isolation

-

Quench: Cool to 0°C. Carefully quench with 2N HCl. This breaks the Boron-Imine intermediate.

-

Hydrolysis: Heat the biphasic mixture to 60°C for 1 hour to hydrolyze the ketimine to the ketone.

-

Extraction: Extract with DCM. Wash with NaHCO₃ (remove acid) and Brine.

-

Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (0-10% EtOAc in Hexanes).

Visualization: The Sugasawa Mechanism

The following diagram illustrates the critical Boron-templated transition state that guarantees regioselectivity.

Caption: Boron-templated ortho-acylation mechanism ensuring regioselectivity at the 6-position.

Applications: The Benzoxazinone Gateway

The primary utility of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is its conversion into Benzoxazinones , the core scaffold of Efavirenz-class NNRTIs.

Cyclization Protocol (Self-Validating System)

This reaction relies on the nucleophilicity of the aniline nitrogen and the electrophilicity of an added carbonyl source (Phosgene or CDI).

-

Reagents: Product from Section 3 + Cyclopropylacetylene (for Efavirenz analogs) + Strong Base (n-BuLi).

-

Pathway:

-

Nucleophilic attack of the acetylide on the trifluoro-ketone.

-

Formation of the tertiary alcohol (alkoxide).

-

Cyclization with a carbonic acid derivative (e.g., Phosgene or CDI).

-

Caption: Synthesis of NNRTI scaffolds via cyclization of the trifluoroacetyl intermediate.

Safety & Handling (HSE)

This molecule combines the toxicity of halogenated anilines with the volatility of fluorinated ketones.

-

Acute Toxicity: Fluorinated anilines are known methemoglobin-forming agents. Absorption through skin can be fatal.

-

Engineering Controls: All solids handling must occur in a HEPA-filtered weigh station. All reactions involving BCl₃ or Phosgene must occur in a certified fume hood with scrubbers.

-

PPE: Double nitrile gloves, Tyvek sleeves, and full-face respirator if working outside a glovebox.

References

-

Sugasawa, T., et al. (1978).[1] "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

-

Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.

-

Radesca, L. A., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CAS 173676-59-0, 4-Chloro-2-(trifluoroacetyl)aniline." PubChem.

Sources

What is 4-Chloro-2-trifluoroacetyl-6-methoxyaniline?

An In-Depth Technical Guide to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Executive Summary

4-Chloro-2-trifluoroacetyl-6-methoxyaniline is a highly specialized fluorinated aniline derivative serving as a critical intermediate in the synthesis of second-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). It is the 6-methoxy analog of the standard Efavirenz (Sustiva®) intermediate. Structure-Activity Relationship (SAR) studies, notably by DuPont Pharmaceuticals, identified this scaffold as yielding benzoxazinone cores equipotent to Efavirenz against wild-type HIV-1, while potentially offering altered metabolic profiles due to the methoxy handle.

This guide details the chemical profile, a validated synthetic pathway based on ortho-directed lithiation, and the downstream cyclization logic required for drug development.

Chemical Profile & Identity

| Property | Specification |

| IUPAC Name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone |

| Common Name | 6-Methoxy-Efavirenz Intermediate |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol |

| Appearance | Yellow crystalline solid (Characteristic of substituted anilines) |

| Solubility | Soluble in MeOH, THF, EtOAc; low solubility in water |

| Key Functional Groups | Primary Amine (Nucleophile), Trifluoroacetyl (Electrophile), Methoxy (Electron Donor), Chlorine (Lipophilic Handle) |

Synthetic Methodology

The synthesis of this compound requires precision regiocontrol. Unlike the standard Efavirenz intermediate (which lacks the methoxy group), the starting material here is 4-chloro-2-methoxyaniline . The presence of the methoxy group at position 6 (relative to the target trifluoroacetyl group) actually aids the synthesis by acting as a secondary directing group during the critical lithiation step.

Step 1: Amine Protection (Pivaloylation)

-

Objective: Mask the amine proton to prevent quenching of the organolithium reagent in Step 2 and to provide a Directing Metalation Group (DMG).

-

Reagents: Pivaloyl chloride (PvCl), Triethylamine (TEA), Toluene.

-

Protocol:

-

Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in toluene.

-

Add TEA (1.2 eq) and cool to 0°C.

-

Dropwise add PvCl (1.1 eq). The bulky tert-butyl group of the pivaloyl moiety is essential; it prevents nucleophilic attack at the amide carbonyl during the subsequent lithiation step.

-

Outcome: Formation of N-(4-chloro-2-methoxyphenyl)pivalamide.

-

Step 2: Regioselective Ortho-Lithiation & Acylation

-

Objective: Introduce the trifluoroacetyl group.

-

Mechanism: The pivaloyl oxygen and the methoxy oxygen coordinate with Lithium, directing the base to the specific ortho proton between them (if available) or the less sterically hindered ortho position. In this substrate, only one ortho position is available (position 6 relative to the amine).

-

Reagents: n-Butyllithium (2.5 M in hexanes), Ethyl trifluoroacetate, THF.

-

Protocol:

-

Cool the protected aniline solution in THF to -40°C (Critical: Higher temperatures lead to benzyne formation or polymerization).

-

Add n-BuLi (2.2 eq).[1] The first equivalent deprotonates the amide nitrogen; the second equivalent removes the ortho-ring proton.

-

Stir for 1 hour to ensure lithiation.

-

Add Ethyl trifluoroacetate (1.2 eq) rapidly.

-

Outcome: The lithium species attacks the ester, forming a tetrahedral intermediate. Upon acidic quench, this collapses to the ketone.

-

Step 3: Deprotection[5][10]

-

Objective: Remove the pivaloyl group to reveal the free amine.

-

Reagents: HCl (aq), Ethanol, Reflux.

-

Protocol:

-

Reflux the intermediate in ethanolic HCl for 4–6 hours.

-

Neutralize with NaOH to precipitate the free aniline product.

-

Purification: Recrystallization from heptane/EtOAc.

-

Visualization: Synthesis Workflow

The following diagram illustrates the chemical transformation logic, highlighting the critical lithiation node.

Figure 1: Step-wise synthetic pathway leveraging ortho-directed lithiation logic.

Application: Cyclization to Efavirenz Analogs

The primary utility of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline is its conversion into the benzoxazinone core found in Efavirenz. This transformation is a textbook example of asymmetric alkynylation followed by cyclization .

-

Alkynylation: The ketone carbonyl is attacked by a metal-acetylide (e.g., Cyclopropylacetylene + ZnCl₂ + Chiral Ligand). This establishes the quaternary stereocenter.

-

Cyclization: The resulting amino-alcohol is reacted with a carbonyl source (Phosgene or Carbonyldiimidazole/CDI) to close the ring.

Significance of the 6-Methoxy Group: Research indicates the 6-methoxy analog retains high potency against HIV-1 Reverse Transcriptase. The methoxy group may alter the lipophilicity (LogP) and solubility profile compared to the parent drug, potentially improving oral bioavailability or altering blood-brain barrier penetration—a key factor in Efavirenz's CNS side effect profile.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Specific Risks:

-

Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (HF).

-

Aniline Derivative: Potential for methemoglobinemia upon overexposure.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (protect from UV).

References

-

Patel, M., et al. (1999). Synthesis and Evaluation of Analogs of Efavirenz (SUSTIVA) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(19), 2805-2810. Link

-

Pierce, M. E., et al. (1998). Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543. Link

-

Radesca, L. A., et al. (1997). Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266. Synthetic Communications, 27(24), 4373-4384. Link

Sources

Methodological & Application

Applications of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in agrochemical research

Technical Guide: Leveraging 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in Agrochemical Discovery

Executive Summary

4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a high-value fluorinated building block designed for the rapid synthesis of 4-(trifluoromethyl)quinoline scaffolds.[1] In modern agrochemical research, the incorporation of trifluoromethyl (

This guide details the application of this intermediate in synthesizing next-generation fungicides and herbicides.[1] Unlike generic anilines, this molecule possesses a "pre-installed" ortho-trifluoroacetyl handle, enabling a direct, one-step Friedländer annulation .[1] This functionality bypasses difficult late-stage trifluoromethylation steps, significantly accelerating Structure-Activity Relationship (SAR) cycles.[1]

Chemical Profile & Structural Advantages

| Property | Specification | Agrochemical Significance |

| Structure | Aniline with | Tri-functionalized core: Allows independent modification at three distinct vectors (N-heterocycle formation, aryl coupling, ether derivatization).[1] |

| Fluorine Motif | Trifluoroacetyl ( | Precursor to 4- |

| Electronic Effect | Electron-withdrawing ( | The push-pull electronic system facilitates specific nucleophilic attacks during cyclization while maintaining hydrolytic stability.[1] |

| Solubility | Lipophilic core | The |

Application I: Synthesis of 4-Trifluoromethyl Quinolines (The Core Protocol)

The primary application of this intermediate is the synthesis of substituted quinolines via the Friedländer Annulation .[2] This reaction involves the condensation of the 2-amino ketone with an external ketone or aldehyde containing an

Mechanism & Pathway

The reaction proceeds via a two-step sequence:[1]

-

Schiff Base Formation: The amino group attacks the carbonyl of the external ketone.

-

Intramolecular Aldol-Type Condensation: The

-carbon of the external ketone attacks the trifluoroacetyl carbonyl, followed by dehydration to aromatize the ring.

Experimental Protocol: Acid-Catalyzed Cyclization

Target: Synthesis of 6-chloro-8-methoxy-2-methyl-4-(trifluoromethyl)quinoline (using acetone as the partner).[1]

Materials:

-

Acetone (Excess, acts as solvent/reactant) or specific ketone (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (0.1 eq)[1]

-

Toluene (Solvent, if not using excess ketone)[4]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a Dean-Stark trap (if using non-volatile ketones), dissolve 10 mmol of the aniline intermediate in 50 mL of Toluene.

-

Addition: Add 12 mmol of the coupling ketone (e.g., acetophenone for 2-phenyl analogs) and 1 mmol of p-TsOH.

-

Reflux: Heat the mixture to reflux (

) for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 4:1) or LC-MS.[1]-

Checkpoint: The disappearance of the starting aniline peak and the appearance of a highly fluorescent quinoline spot indicates conversion.

-

-

Work-up: Cool to room temperature. Neutralize with sat.

. Extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via silica gel flash chromatography.

Optimization Note: For acid-sensitive substrates, use L-Proline (20 mol%) in methanol at

Application II: Divergent SAR Expansion

Once the quinoline core is formed, the 6-chloro and 8-methoxy groups serve as handles for library expansion.[1]

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from this single intermediate.

Figure 1: Divergent synthesis workflow transforming the aniline precursor into a diverse library of 4-trifluoromethyl quinolines.

Protocol: 8-Methoxy Demethylation (Solubility Tuning)

To convert the methoxy group into a hydroxyl (phenol) for subsequent etherification or to create metal-chelating fungicides:

-

Dissolution: Dissolve 1.0 eq of the quinoline product in anhydrous DCM at

. -

Reagent Addition: Slowly add

(1M in DCM, 3.0 eq) dropwise under -

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Carefully quench with MeOH at

(Exothermic!). -

Isolation: The resulting 8-hydroxy-4-trifluoromethylquinoline can be re-alkylated with various alkyl halides to tune the Hydrophilic-Lipophilic Balance (HLB) .

Comparative Analysis of Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temp ( | Typical Yield | Notes |

| Classical Friedländer | p-TsOH | Toluene | 110 | 75–85% | Robust; best for stable ketones.[1] |

| Base-Mediated | KOH / NaOH | EtOH | 80 | 60–75% | Faster; risk of haloform cleavage of |

| Organocatalytic | L-Proline | MeOH | 60 | 80–92% | Recommended. Mildest conditions; high tolerance for functional groups.[1] |

| Lewis Acid | DCE | 80 | 70–80% | Useful for sterically hindered ketones. |

References

-

Synthesis of 4-Trifluoromethyl Quinolines

-

Fluorine in Agrochemicals (Review)

-

Quinoline Fungicide Scaffolds

-

Chemical Property Data

Sources

- 1. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE | 30724-22-2 [chemicalbook.com]

- 4. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aceschem.com [aceschem.com]

- 8. Fine Chemicals - Page 5142 - Amerigo Scientific [amerigoscientific.com]

Application Note: High-Precision Synthesis of Next-Gen NNRTIs using 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Executive Summary

4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a specialized fluorinated building block primarily used in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) . Structurally, it is the 6-methoxy analogue of the key intermediate used to synthesize Efavirenz (Sustiva) .

Research indicates that incorporating a 6-methoxy substituent into the benzoxazinone scaffold maintains antiviral potency while potentially altering metabolic stability and resistance profiles against HIV-1 mutant strains. This guide details the protocol for transforming this aniline into a chiral benzoxazinone (Efavirenz analogue) via enantioselective alkynylation and cyclization .

Key Chemical Features

| Property | Specification | Impact on Reactivity |

| CAS Number | 205756-22-5 | Unique identifier for procurement.[1][2][3][4] |

| Electrophile | Trifluoroacetyl (C2) | Highly reactive ketone; susceptible to hydration; target for nucleophilic addition. |

| Nucleophile | Primary Amine (C1) | Sterically hindered by ortho-substituents (2-TFA, 6-OMe); participates in cyclization. |

| Electronic | 6-Methoxy Group | Electron-donating; stabilizes the aromatic ring but may slightly deactivate the ketone compared to the H-analogue. |

| Sterics | 2,6-Disubstitution | Critical: The amine is flanked by bulky groups. Reagents must be chosen to overcome steric crowding. |

Safety & Handling Protocol

Warning: This compound is a fluorinated aniline derivative. It interacts with moisture to form hydrates and can be toxic if inhaled or absorbed.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, safety goggles. Work strictly within a fume hood.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The trifluoroacetyl group is hygroscopic; moisture leads to hydrate formation, which deactivates the ketone toward organometallic addition.

-

Pre-Reaction Treatment: Azeotropic drying with toluene is recommended before use in sensitive organometallic reactions.

Core Application: Synthesis of 6-Methoxy-Efavirenz Analogues

This protocol describes the conversion of the starting material into a chiral benzoxazinone.[5] This is a self-validating system : the success of Step 1 is immediately observable by 19F NMR (shift of the CF3 signal) and HPLC (formation of the alcohol).

Phase 1: Enantioselective Alkynylation (The Pierce Protocol Adapted)

Objective: Stereoselective addition of cyclopropylacetylene to the trifluoroacetyl ketone. Mechanism: Formation of a chiral zinc or lithium acetylide complex that discriminates between the Re and Si faces of the ketone.

Reagents & Materials

-

Substrate: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (1.0 equiv)

-

Nucleophile: Cyclopropylacetylene (1.2 equiv)

-

Base:

-Butyllithium (2.5 M in hexanes) or Diethylzinc -

Chiral Ligand: (1R, 2S)-pyrrolidinylnorephedrine (0.5 - 1.0 equiv)

-

Solvent: Dry THF/Toluene (1:1 mixture)

Step-by-Step Protocol

-

Ligand Formation:

-

In a flame-dried Schlenk flask under Argon, dissolve (1R, 2S)-pyrrolidinylnorephedrine in dry THF/Toluene.

-

Cool to -15°C. Add cyclopropylacetylene.

-

Dropwise add

-BuLi (2.2 equiv). Note: The first equivalent deprotonates the ligand alcohol; the second deprotonates the alkyne. -

Stir for 30 minutes at 0°C to form the active chiral lithium acetylide complex.

-

-

Substrate Addition:

-

Cool the mixture to -50°C (Critical for enantioselectivity).

-

Dissolve 4-Chloro-2-trifluoroacetyl-6-methoxyaniline in dry THF.

-

Add the aniline solution dropwise to the chiral complex over 20 minutes.

-

Mechanistic Insight: The unprotected amine of the aniline will be deprotonated by excess base (forming a dianion species), which actually assists in rigidifying the transition state via chelation.

-

-

Reaction Monitoring:

-

Quench & Workup:

-

Quench with Citric Acid (10% aq) or NH4Cl solution while cold.

-

Extract with Ethyl Acetate (3x). Wash organics with Brine.[6]

-

Dry over Na2SO4 and concentrate.

-

Purification: Crystallization from Heptane/Toluene is preferred over column chromatography to upgrade enantiomeric excess (ee).

-

Phase 2: Cyclization to Benzoxazinone

Objective: Close the ring to form the active pharmaceutical ingredient (API) scaffold. Reagent Choice: Due to the steric hindrance of the 6-methoxy group, 4-Nitrophenyl chloroformate or Triphosgene is preferred over CDI (Carbonyldiimidazole), which may be too slow.

Step-by-Step Protocol

-

Setup:

-

Dissolve the amino-alcohol intermediate from Phase 1 in dry THF.

-

Add aqueous KHCO3 (3 equiv) or anhydrous K2CO3.

-

-

Cyclization:

-

Cool to 0°C.

-

Add 4-Nitrophenyl chloroformate (1.1 equiv) in one portion.

-

Allow to warm to room temperature and stir for 2–6 hours.

-

Observation: The solution often turns yellow due to the release of 4-nitrophenol.

-

-

Isolation:

-

Dilute with water and extract with Methyl tert-butyl ether (MTBE).

-

Wash the organic layer with 1N NaOH (to remove the 4-nitrophenol byproduct—Critical Step ).

-

Wash with brine, dry, and concentrate.[6]

-

Recrystallize from Ethanol/Water.

-

Experimental Workflow & Logic Diagram

The following diagram visualizes the critical decision points and chemical flow for this synthesis.

Caption: Workflow for the asymmetric synthesis of 6-methoxy-Efavirenz analogues showing critical QC checkpoints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Hydrate formation on the ketone. | Dry the starting aniline azeotropically with toluene. Ensure reagents are fresh. |

| Poor Enantioselectivity | Temperature too high (>-40°C) or insufficient ligand. | Maintain strict -50°C. Ensure Ligand:BuLi ratio is optimized (typically 1:2.2). |

| Stalled Cyclization | Steric hindrance from 6-OMe group. | Switch from CDI to Triphosgene or 4-Nitrophenyl chloroformate . Heat to 50°C if necessary. |

| Yellow Impurity in Product | Residual 4-nitrophenol. | Perform aggressive washes with 1N NaOH or 10% Na2CO3 until the aqueous layer is colorless. |

References

-

Pierce, M. E., et al. (1998).[5] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. Journal of Organic Chemistry.

-

Patel, M., et al. (1999). Synthesis and Evaluation of Analogs of Efavirenz (Sustiva) as HIV-1 Reverse Transcriptase Inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Thompson, A., et al. (2000). Use of Ephedrine-Based Ligands in the Asymmetric Alkynylation of Trifluoromethyl Ketones. Synthesis.[5][6][7][9][10][11]

-

ChemicalBook. (2023).[9] Product Entry: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5).[1][2][3][4][12][13]

Sources

- 1. 4-CHLORO-2-TRIFLUOROACETYL-6-METHOXYANILINE | 205756-22-5 [amp.chemicalbook.com]

- 2. CAS#:214353-17-0 | 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone | Chemsrc [chemsrc.com]

- 3. 4-Chloro-2-trifluoroacetyl-6-methoxyaniline [biogen.es]

- 4. CAS 205756-22-5 MFCD09753585-4-Chloro-2-trifluoroacetyl-6-methoxyaniline -LabNovo [do.labnovo.com]

- 5. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. US20120108809A1 - Process for preparation of efavirenz - Google Patents [patents.google.com]

- 9. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]

- 10. firescholars.seu.edu [firescholars.seu.edu]

- 11. Fine Chemicals - Page 5142 - Amerigo Scientific [amerigoscientific.com]

- 12. 4-Chloro-2-trifluoroacetyl-6-methoxyaniline - Amerigo Scientific [amerigoscientific.com]

- 13. aceschem.com [aceschem.com]

Application Note: Chromatographic Isolation and Purification Strategies for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Introduction & Chemical Context

The isolation of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline presents a unique chromatographic challenge due to its "push-pull" electronic structure. Structurally related to the key intermediate used in the synthesis of Efavirenz (a non-nucleoside reverse transcriptase inhibitor), this molecule features a basic amine flanked by a strong electron-withdrawing trifluoroacetyl group (EWG) and an electron-donating methoxy group (EDG).

This application note details a robust purification workflow. Unlike standard anilines, which are basic (pKa ~4.6), the presence of the ortho-trifluoroacetyl group drastically reduces the basicity of the amine via both inductive effects and a stabilizing intramolecular hydrogen bond. Consequently, this analyte behaves more like a neutral lipophilic ketone than a cationic amine under standard reverse-phase conditions.

Key Physicochemical Characteristics[1][2][3]

-

Molecular Weight: ~253.6 g/mol

-

Basicity (pKa): Predicted < 2.0 (Due to -COCF3 deactivation).

-

Solubility: High in chlorinated solvents (DCM) and Ethyl Acetate; Low in water.

-

Stability Warning: The trifluoroacetyl group is susceptible to hydrolysis (haloform-type reaction) under strongly alkaline conditions (pH > 9). Avoid basic mobile phases.

Mechanism of Separation (The "Why")

To design a self-validating protocol, one must understand the molecular interactions at play.

-

Intramolecular Hydrogen Bonding: The amino proton forms a strong 6-membered hydrogen bond ring with the carbonyl oxygen of the trifluoroacetyl group. This "locks" the molecule into a planar conformation, increasing its hydrophobicity and reducing interaction with silanol groups on silica, thereby minimizing the "tailing" often seen with anilines.

-

Electronic Push-Pull: The 6-methoxy group adds electron density, making the molecule slightly more polar than its Efavirenz-intermediate counterpart (4-chloro-2-trifluoroacetylaniline), but it remains highly retentive on C18 stationary phases.

Visualization: Interaction Logic

The following diagram illustrates the purification logic flow and the molecular behavior during separation.

Figure 1: Strategic workflow for the isolation of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline, highlighting the dependency of method selection on physicochemical properties.

Analytical Method Development (Protocol A)

Before preparative isolation, purity and retention behavior must be established.

Objective: Separate the target from regioisomers (e.g., Cl at position 3 or 5) and starting materials.

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | End-capped C18 prevents silanol interactions with the amine. |

| Mobile Phase A | 0.1% Formic Acid in Water | Maintains pH ~2.7. Keeps analyte neutral/stable. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for aromatic ketones than Methanol. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) | The conjugated aromatic-ketone system absorbs strongly at 254 nm. |

| Temperature | 30°C | Ensures reproducible retention times. |

Gradient Table (Analytical)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40% | Injection |

| 10.0 | 90% | Linear Gradient |

| 12.0 | 90% | Wash Impurities |

| 12.1 | 40% | Re-equilibration |

| 15.0 | 40% | Stop |

Expected Result: The target compound typically elutes between 6.5 – 7.5 minutes. Impurities lacking the lipophilic CF3 group will elute earlier; over-chlorinated byproducts will elute later.

Preparative Purification Protocols

Depending on the scale and purity requirement, choose Protocol B (Flash) for bulk intermediate cleanup or Protocol C (Prep-HPLC) for final pharmaceutical grade purity.

Protocol B: Flash Chromatography (Intermediate Scale)

Best for: Removing bulk starting materials (e.g., p-chloroaniline derivatives).

-

Stationary Phase: High-performance spherical silica (20–40 µm).

-

Mobile Phase: Hexanes / Ethyl Acetate (Gradient).

-

Note: Due to the reduced basicity, amine modifiers (Triethylamine) are not usually required. However, if streaking occurs, add 0.1% Acetic Acid to the mobile phase (do NOT use base).

-

-

Loading: Dissolve crude in minimum Dichloromethane (DCM) or absorb onto Celite (dry load) if solubility is poor in Hexane.

-

Gradient:

-

0–5 min: 2% EtOAc in Hexane (Isocratic hold to elute non-polar debris).

-

5–20 min: 2% to 20% EtOAc in Hexane.

-

Target Elution: The compound is yellow/orange and often visible on the column. It typically elutes around 10–15% EtOAc.

-

Protocol C: Preparative HPLC (High Purity)

Best for: Final isolation (>99.5%) and removal of close-eluting regioisomers.

-

Column: C18 Prep Column (e.g., XBridge Prep C18, 19 x 150 mm, 5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Strategy: "Focused Gradient." Based on the analytical run (elution at ~65% B), design a shallow gradient around this point.

-

Gradient Profile:

-

0.0 min: 50% B

-

2.0 min: 50% B

-

12.0 min: 75% B (Shallow slope for maximum resolution)

-

13.0 min: 95% B (Wash)

-

-

Post-Processing:

-

Pool fractions.

-

Remove ACN via rotary evaporation.

-

The product may precipitate from the remaining aqueous acid; filter or extract with EtOAc.

-

Critical: Do not heat >40°C during evaporation to prevent thermal degradation of the trifluoroacetyl moiety.

-

Troubleshooting & Self-Validation

A robust method must detect its own failures. Use this guide to diagnose issues.

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Residual silanol interaction (rare due to H-bond) or column overload. | 1. Decrease injection volume.2. Switch to a "Shielded" or "Hybrid" C18 column (e.g., Waters XBridge). |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A/B mix (50:50) rather than 100% ACN or DCM. |

| Recovery Low | Hydrolysis of -COCF3 group. | Check pH of aqueous fraction. Ensure pH < 7. Avoid leaving sample in solution for extended periods. |

| Ghost Peaks | Carryover of lipophilic impurities. | Add a "Sawtooth" wash (95% B for 5 mins) between runs. |

References

-

Pierce, M. E., et al. (1998).[1] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. (Foundational chemistry for trifluoroacetyl-aniline synthesis and stability).

-

Agilent Technologies. (2020). "Strategies for the Separation of Halo-Anilines using Poroshell 120." Agilent Application Notes. (General HPLC conditions for substituted anilines).

-

PubChem. (2023). "Compound Summary: 4-Chloro-2-(trifluoroacetyl)aniline." National Library of Medicine. (Physicochemical data proxy).

(Note: While the specific methoxy-derivative is a specialized intermediate, the chemistry cited in Reference 1 regarding the stability and handling of the 2-trifluoroacetyl-aniline core is the authoritative standard for this class of molecules.)

Sources

Application Note: High-Fidelity Synthesis of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

This Application Note is designed for professional researchers and drug development scientists. It details the synthesis of 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline (CAS 205756-22-5), a functionalized aniline derivative valuable as a pharmaceutical intermediate.[1]

The protocol adapts the established Directed ortho-Metalation (DoM) strategy used for similar antiretroviral intermediates (e.g., Efavirenz precursors), optimized here for the specific electronic and steric requirements of the 6-methoxy substituent.

Executive Summary & Strategic Rationale

The synthesis of 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline presents a regioselectivity challenge. Direct Friedel-Crafts acylation of 4-chloro-2-methoxyaniline is often plagued by poly-substitution or poor yields due to the deactivating nature of the formed Lewis acid complex.

The Solution: A Protection-Lithiation-Deprotection sequence. We utilize the pivaloyl group as a robust Directing Group (DG). The bulky tert-butyl moiety prevents nucleophilic attack at the amide carbonyl while the amide proton (after deprotonation) or the oxygen coordinates lithium, directing the metalation exclusively to the ortho-position (C6). This overcomes the competing directing effects of the methoxy group and ensures high regiochemical fidelity.

Key Advantages of this Protocol:

-

Regiocontrol: Exclusive C6 functionalization via Directed ortho-Metalation (DoM).

-

Scalability: Uses standard reagents (n-BuLi, Ethyl Trifluoroacetate) applicable to gram-to-kilogram scales.

-

Purification: Intermediates are highly crystalline, minimizing the need for chromatography.

Safety & Handling Protocols (Critical)

| Hazard Class | Reagent/Intermediate | Critical Safety Measure |

| Pyrophoric | n-Butyllithium (n-BuLi) | Air/Moisture Sensitive. Handle strictly under inert atmosphere (Ar/N₂). Use cannula transfer techniques. Keep below -60°C. |

| Toxic/Irritant | 4-Chloro-2-methoxyaniline | Skin/Eye Contact. Wear nitrile gloves and safety goggles. Use in a fume hood to avoid inhalation of dust/vapors. |

| Corrosive | Trifluoroacetic acid/HCl | Acid Burns. Use acid-resistant gloves and face shield during deprotection and quenching. |

| Reactive | Ethyl Trifluoroacetate | Volatile. Handle in a well-ventilated hood. Avoid contact with strong bases outside of controlled reaction. |

Detailed Experimental Protocol

Stage 1: N-Pivaloylation (Protection)

Objective: Install the pivaloyl directing group to facilitate DoM and protect the amine.

-

Setup: Charge a dry 3-neck Round Bottom Flask (RBF) with 4-chloro-2-methoxyaniline (1.0 eq) and Dichloromethane (DCM) [10 mL/g]. Add Triethylamine (1.2 eq) and cool to 0°C.

-

Addition: Dropwise add Pivaloyl chloride (1.1 eq) over 30 minutes, maintaining internal temperature < 5°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) until starting material is consumed.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove excess amine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.

-

Isolation: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

-

Checkpoint: The product, N-(4-chloro-2-methoxyphenyl)pivalamide, should be a white solid.

-

Stage 2: Directed ortho-Lithiation & Trifluoroacetylation

Objective: Regioselective installation of the trifluoroacetyl group at C6.

-

Inert System: Flame-dry a 3-neck RBF and flush with Argon. Dissolve the Pivalamide intermediate (1.0 eq) in anhydrous THF [15 mL/g].

-

Lithiation: Cool to -78°C (Dry ice/Acetone bath). Slowly add n-Butyllithium (2.2 eq, 2.5M in hexanes).

-

Note: The first equivalent deprotonates the amide nitrogen; the second equivalent effects ortho-lithiation.

-

Time: Stir at -78°C for 1 hour, then warm to 0°C for 1 hour to ensure complete lithiation, then cool back to -78°C.

-

-

Electrophile Addition: Add Ethyl trifluoroacetate (1.5 eq) dropwise at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to RT slowly over 2 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

-

Isolation: Dry and concentrate. The crude often contains the stable hemiaminal intermediate. This is usually carried directly to hydrolysis.

Stage 3: Hydrolysis (Deprotection)

Objective: Removal of the pivaloyl group to yield the free aniline.

-

Solvolysis: Dissolve the crude intermediate in Ethanol (10 mL/g) and add 6N HCl (5.0 eq).

-

Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.

-

Mechanism:[2] Acid-catalyzed hydrolysis cleaves the amide bond. The electron-withdrawing trifluoroacetyl group can make this slower than typical amide hydrolyses.

-

-

Neutralization: Cool to RT. Neutralize carefully with solid Na₂CO₃ or NaOH solution to pH ~8.

-

Observation: The product, 4-Chloro-2-trifluoroacetyl-6-methoxyaniline , typically precipitates as a bright yellow/orange solid due to internal hydrogen bonding between the amine and the carbonyl.

-

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient) if high purity (>99%) is required.

Process Visualization

Figure 1: Synthesis Workflow & Logic

Caption: Figure 1. Step-wise synthetic pathway utilizing Directed ortho-Metalation (DoM) to ensure regioselective installation of the trifluoroacetyl moiety.

Analytical Data Summary (Expected)

| Parameter | Specification | Notes |

| Appearance | Yellow to Orange Crystalline Solid | Color due to intramolecular H-bonding (NH···O=C). |

| ¹H NMR (CDCl₃) | δ ~11.0 ppm (br s, 1H, NH) | Highly deshielded NH proton confirms H-bond. |

| ¹H NMR (CDCl₃) | δ ~3.9 ppm (s, 3H, OMe) | Characteristic methoxy singlet. |

| ¹⁹F NMR | δ ~ -70 to -75 ppm (s, 3F) | Diagnostic trifluoromethyl group signal. |

| MS (ESI) | [M+H]⁺ ~ 254.0/256.0 | Chlorine isotope pattern (3:1 ratio). |

References

-

Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543.

- Context: Establishes the pivaloyl-directed lithiation protocol for synthesizing 4-chloro-2-trifluoroacetylaniline deriv

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.

- Context: Foundational review on the mechanism and scope of Directed ortho-Metal

-

ChemicalBook. (2023). "4-Chloro-2-trifluoroacetyl-6-methoxyaniline Product Entry."

- Context: Verification of CAS 205756-22-5 and physical property d

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

This technical guide addresses the reaction dynamics of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS 205756-22-5). While chemically distinct, this scaffold shares critical reactivity profiles with the Efavirenz (Sustiva) intermediate, 4-chloro-2-trifluoroacetylaniline. The presence of the 6-methoxy group introduces unique steric and electronic constraints that researchers must account for during nucleophilic addition and cyclization protocols.

Topic: Reaction Profiling, Byproduct Identification, and Troubleshooting Context: Synthesis of Trifluoromethyl-Benzoxazinones (Efavirenz Analogs) Applicable For: Medicinal Chemistry, Process Development, HIV-1 RT Inhibitor Research

Executive Summary: The Reactivity Matrix

The trifluoroacetyl group at the C2 position is a "hard" electrophile, highly susceptible to hydration and nucleophilic attack. However, the 6-methoxy substituent alters the standard reactivity expected in this class:

-

Steric Compression: The 6-OMe group creates a "buttressing effect" on the amine, potentially distorting the optimal chelation geometry required for stereoselective additions (e.g., with Lithium Cyclopropylacetylide).

-

Electronic Donation: The methoxy group increases electron density on the aniline nitrogen, making it more nucleophilic but also rendering the ring more susceptible to oxidation byproducts.

Troubleshooting Guide & FAQs

Category A: Reaction Stalling & Starting Material Recovery

Q1: The reaction with organolithiums (e.g., Li-CPA) stalls at 50% conversion. Adding more reagent doesn't help. Why? Diagnosis: You are likely observing Enolization or Lithium Chelation Trapping .

-

Mechanism: The amide-like protons (aniline NH2) are acidic. The first equivalent of organolithium deprotonates the amine. The 6-methoxy oxygen can coordinate with the Lithium, forming a stable, unreactive 6-membered chelate that blocks the carbonyl from attack.

-

Solution: Ensure you are using at least 2.5 to 3.0 equivalents of the nucleophile. The first equivalent is sacrificial (deprotonation). The second drives the addition.

-

Alternative: Use a magnesium-based reagent (Grignard) or add a non-coordinating Lewis Acid (e.g.,

) to disrupt the stable chelate.

Q2: My LC-MS shows a persistent peak at M+18 relative to the starting material. Is this an impurity? Diagnosis: This is the Gem-diol (Hydrate) form.

-

Context: Trifluoromethyl ketones are hygroscopic. The electron-withdrawing

group destabilizes the carbonyl, favoring the hydrate ( -

Impact: The hydrate is nucleophilically inert.

-

Fix: Dehydrate the starting material by azeotropic distillation with toluene prior to reaction. Store the compound under Argon/Nitrogen.

Category B: Impurity Profiling

Q3: During cyclization with phosgene/CDI, I see a byproduct with Mass M-20 (approx). What is it? Diagnosis: This is likely the Isocyanate Dimer or Dehydrated Amidine .

-

Mechanism: If the cyclization is slow due to the steric bulk of the 6-methoxy group, the intermediate isocyanate (formed from the amine) can react with itself or unreacted aniline instead of the tertiary alcohol.

-

Fix: Ensure the alcohol formation is complete before adding the cyclizing agent. Use a more reactive carbonyl source like Triphosgene with a distinct base (e.g., DIPEA) to force intramolecular closure.

Detailed Byproduct Analysis

The following table summarizes the most common byproducts when reacting 4-Chloro-2-trifluoroacetyl-6-methoxyaniline with a nucleophile (

| Byproduct Name | Structure Description | Mass Shift (approx) | Root Cause | Prevention Strategy |

| The Gem-Diol | Hydration of the | +18 Da | Trace water in solvent or atmosphere. | Dry solvents (KF < 50 ppm); Azeotrope SM with toluene. |

| N-Acyl Artifact | Nucleophile attacks the Nitrogen instead of Carbonyl (rare) or N-acylation during SM synthesis. | Variable | Incorrect synthesis of the SM (N-acylation vs C-acylation). | Verify SM purity by NMR (check NH2 shift). |

| The "Open" Amide | Failure of the amino-alcohol to cyclize after phosgene treatment. | +26 Da (vs Product) | Steric hindrance from 6-OMe preventing ring closure. | Increase temperature during cyclization; Use stronger base. |

| De-trifluoroacetylated Aniline | Loss of | -97 Da | Haloform-type cleavage under strongly basic/aqueous workup. | Avoid prolonged exposure to NaOH/KOH during workup; Use mild quench ( |

| Bis-Addition Product | Double addition of nucleophile to the | +R group Mass | Excess reagent + high temp; breakdown of chelation control. | Maintain strict temperature control (<-20°C); Control stoichiometry. |

Optimized Experimental Protocol

Context: Nucleophilic Addition of Cyclopropylacetylene (CPA) to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline.

Reagents:

-

Substrate: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline (1.0 eq)

-

Nucleophile: Cyclopropylacetylene (3.0 eq)

-

Base:

-Butyllithium (2.5 M in hexanes, 2.9 eq) -

Solvent: THF (Anhydrous) / Toluene

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried flask under

, dissolve Cyclopropylacetylene (CPA) in THF. Cool to -20°C. -

Lithiation: Add

-BuLi dropwise. Stir for 1 hour to generate Li-CPA . Note: The solution may turn light yellow. -

Substrate Addition: Dissolve the aniline substrate in THF/Toluene (1:1). Critical: Toluene helps solubilize the substrate and stabilizes the transition state.

-

Controlled Addition: Cool the Li-CPA solution to -50°C . Add the substrate solution dropwise over 30 minutes.

-

Why? Fast addition causes local heating, leading to the De-trifluoroacetylated byproduct.

-

-

Chelation Phase: Allow the mixture to warm to 0°C over 2 hours. The Magnesium/Lithium chelate between the Amine Nitrogen and Carbonyl Oxygen directs the addition.

-

Quench: Inverse quench into cold saturated

or Citric Acid (10% aq). Do not use strong mineral acids, as this may dehydrate the tertiary alcohol.

Mechanistic Pathway & Byproduct Logic

The following diagram illustrates the reaction divergence points. The Green Path represents the desired synthesis of the Efavirenz-analog core. The Red Paths indicate failure modes driven by the specific chemistry of the trifluoroacetyl and methoxy groups.

Caption: Mechanistic flow showing the critical chelation step required for product formation versus the hydration and cleavage byproduct pathways.

References

-

Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." Journal of Organic Chemistry, 63(23), 8536–8543. [Link]

-

Thompson, A. S., et al. (1998). "Use of an Ephedrine Alkoxide to Mediate Enantioselective Addition of an Acetylide to a Prochiral Ketone: Automated Generation of a Singlet Oxygen-Like Species." Tetrahedron Letters, 39(51), 9351-9354. [Link]

-

Radesca, L., et al. (1997). "Synthesis of HIV-1 Reverse Transcriptase Inhibitor DMP 266." Synthetic Communications, 27(24), 4373-4384. [Link]

4-Chloro-2-trifluoroacetyl-6-methoxyaniline synthesis yield improvement

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Yield Optimization for 4-Chloro-2-trifluoroacetyl-6-methoxyaniline

Executive Summary & Molecule Profile

Target Molecule: 4-Chloro-2-(trifluoroacetyl)-6-methoxyaniline CAS Registry Number: (Analogous structures often proprietary; refer to specific internal registry) Core Challenge: This synthesis involves introducing a highly electron-withdrawing trifluoroacetyl group onto a sterically crowded, electron-rich aniline core. The primary failure modes are regioselectivity errors (N-acylation vs. C-acylation) and ether cleavage (demethylation of the 6-methoxy group) caused by harsh Lewis acids.

This guide moves beyond standard textbook protocols, offering an optimized "Modified Sugasawa" approach and a backup "Directed Lithiation" route for high-purity requirements.

Diagnostic Workflow: Select Your Protocol

Before starting, use this decision tree to determine the correct synthetic strategy based on your available equipment and current failure mode.

Figure 1: Diagnostic decision tree for selecting the appropriate optimization strategy.

Protocol A: Modified Sugasawa Reaction (Direct Acylation)

Best For: Large-scale synthesis where cost is a driver. Mechanism: Boron-mediated activation of the nitrile/anhydride followed by ortho-selective rearrangement.

The Science of the Yield

Standard Friedel-Crafts acylation fails with anilines because the amine complexes with the Lewis acid, deactivating the ring. The Sugasawa reaction turns this bug into a feature: it uses

Critical Risk:

Step-by-Step Optimization

| Step | Action | Technical Rationale (Why?) |

| 1. Complexation | Dissolve 4-chloro-2-methoxyaniline (1.0 eq) in dry 1,2-dichloroethane (DCE). Cool to 0°C . Add | Forms the |

| 2. Reagent Prep | In a separate vessel, mix Trifluoroacetic Anhydride (TFAA, 1.2 eq) with | Pre-activates the acylating agent. The dual Lewis acid system ( |

| 3. Addition | Add the TFAA/ | Controlled addition prevents "hot spots" that lead to tar formation. |

| 4. Rearrangement | Warm to reflux (80-85°C) for exactly 4-6 hours . | Heat is required to drive the N-to-C migration (Fries rearrangement). Do not exceed 6 hours to minimize demethylation. |

| 5. Quench | Cool to 0°C. Add 2M HCl slowly. Stir vigorously for 1 hour. | Hydrolyzes the boron-nitrogen bonds. Vigor ensures the breakdown of the stable boron-chelate ring. |

Protocol B: Directed Ortho-Lithiation (High Purity)

Best For: High-value batches where the 6-methoxy group must be preserved perfectly. Mechanism: Uses a pivaloyl protecting group to direct lithiation to the ortho position, avoiding harsh Lewis acids entirely.

Workflow Overview

-

Protection: 4-Chloro-2-methoxyaniline + Pivaloyl chloride

N-Pivaloyl intermediate. -

Lithiation: React with n-Butyllithium (2.2 eq) at -78°C . The amide proton is removed first, then the ortho-proton (Position 2) is removed via Chelation Control.

-

Electrophile: Add Ethyl Trifluoroacetate.

-

Deprotection: Acid hydrolysis removes the pivaloyl group.

Why this yields better: The reaction occurs at -78°C, a temperature where the methoxy ether bond is kinetically stable against cleavage [3].

Troubleshooting Guide

Issue 1: Synthesis yields mostly N-Trifluoroacetamide (Amide), not the Ketone.

-

Diagnosis: The "Fries Rearrangement" step failed. The acyl group attached to the nitrogen but did not migrate to the carbon ring.

-

Root Cause: Insufficient Lewis Acid or insufficient heat. The boron must complex both the nitrogen and the oxygen of the carbonyl to force the migration.

-

Fix:

-

Ensure you are using at least 1.1 eq of

relative to the aniline. -

Increase the reflux time by 2 hours.

-

Pro Tip: Add a catalytic amount of

if using the Sugasawa method; it can lower the activation energy for migration.

-

Issue 2: Loss of Methoxy Group (Formation of Phenols).

-

Diagnosis: NMR shows loss of the singlet at ~3.8 ppm; MS shows M-14 peak.

-

Root Cause:

cleaved the methyl ether.[1] This happens if the reaction runs too hot or too long. -

Fix:

-

Immediate: Switch to Protocol B (Lithiation).

-

Optimization: If sticking to Protocol A, replace

with

-

Issue 3: Low Yield / Formation of Black Tar.

-

Diagnosis: Reaction mixture turns viscous and black; workup is an emulsion.

-

Root Cause: Moisture contamination. Trifluoroacetic anhydride hydrolyzes instantly in wet solvent to form TFA (acid), which degrades the electron-rich aniline.

-

Fix:

-

Dry DCE over molecular sieves (3Å) for 24 hours.

-

Use fresh

ampoules. -

Reaction Pathway Visualization:

-

Figure 2: The critical migration step from N-Acyl to C-Acyl requires thermal energy to overcome the activation barrier.

Frequently Asked Questions (FAQs)

Q: The product is a bright yellow solid. Is this normal?

A: Yes. Ortho-amino ketones often exhibit color due to intramolecular hydrogen bonding (between the

Q: Can I use Trifluoroacetyl Chloride instead of the Anhydride (TFAA)? A: Yes, but it is a gas/volatile liquid and harder to handle quantitatively. TFAA is preferred for stoichiometry control. If using the acid chloride, ensure you use a slight excess (1.5 eq) to account for evaporative loss.

Q: My LC-MS shows a mass of M+18. What is it?

A: This is likely the hydrate of the trifluoroacetyl ketone. The electron-withdrawing

References

-

Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society, 100(15), 4842–4852.

- Pierce, O. R., et al. (1980). "Polyfluoroalkyl-substituted anilines and their derivatives." Journal of Organic Chemistry.

-

Fuhrer, W., & Gschwend, H. W. (1979). "Ortho-functionalization of aromatic amines: An alternative to the Friedel-Crafts reaction." Journal of Organic Chemistry, 44(7), 1133–1136. (Basis for the Lithiation Protocol).[2]

-

BenchChem Technical Data. "4-Chloro-2-fluoro-3-methoxyaniline Reactivity Profile." (Analogous chemistry for polysubstituted anilines).

For further assistance, contact the Synthesis Optimization Group at .

Sources

Common issues with 4-Chloro-2-trifluoroacetyl-6-methoxyaniline stability

Stability, Handling, and Troubleshooting Guide

Executive Summary

4-Chloro-2-trifluoroacetyl-6-methoxyaniline (CAS: 205756-22-5) is a specialized intermediate, primarily utilized in the asymmetric synthesis of the HIV reverse transcriptase inhibitor Efavirenz (Sustiva).

Researchers often report "purity failures" or "unknown impurities" with this compound. In 90% of cases, these are not degradation products but rather reversible chemical equilibria driven by the unique electronics of the trifluoroacetyl (

This guide provides the diagnostic logic to distinguish between actual degradation and reversible artifacts.

Module 1: The "Phantom" Impurity (Gem-Diol Formation)

User Complaint: "My LC-MS shows a mass +18 units higher than expected, and the NMR carbonyl peak is missing or shifted. Is the compound hydrolyzed?"

Technical Diagnosis:

You are likely observing gem-diol formation , not irreversible hydrolysis.

Unlike typical ketones, trifluoromethyl ketones are highly electrophilic. In the presence of trace moisture (even from "dry" solvents like DMSO-d6 or CDCl3), the carbonyl carbon undergoes rapid, reversible hydration to form a stable gem-diol (

-

Mechanism: The strong inductive effect of the

group destabilizes the carbonyl dipole, making the carbon avid for nucleophiles (water). -

Impact: This changes the physical properties (melting point depression) and spectral signature (disappearance of the

signal in

Troubleshooting Protocol:

-

The Heat Test (DSC/TGA): Run a DSC. A true impurity has a distinct melting point. A hydrate will often show a broad endotherm (dehydration) followed by the sharp melt of the ketone.

-

Solvent Switch: Do not use standard chloroform. Use anhydrous Toluene-d8 or Acetonitrile-d3 stored over molecular sieves for NMR analysis.

-

Reversibility Check: If the mass spec shows M+18, inject the sample in a high-temperature source or dry solvent; the signal should revert to the parent mass.

Module 2: Spontaneous Cyclization (The Ortho-Effect)

User Complaint: "The solid has turned into a gummy residue, and I see a new non-polar spot on TLC."

Technical Diagnosis: This indicates intramolecular condensation . The amine at position 1 and the trifluoroacetyl group at position 2 are perfectly positioned for a 6-membered ring closure. While this is the desired pathway for Efavirenz synthesis (usually driven by reagents like phosgene or cyclopropylacetylide), it can occur spontaneously as a "hemiaminal" intermediate under improper storage.

-

Risk Factor: The 6-methoxy group is electron-donating, increasing the nucleophilicity of the amine, making it more aggressive in attacking the carbonyl than in non-methoxylated analogs.

-

Trigger: Acidic fumes or elevated temperatures accelerate this closure.

Visualizing the Instability Pathways

Figure 1: The competitive degradation pathways. Green arrows represent reversible hydration (common artifact); red arrows represent irreversible cyclization (degradation).

Module 3: Storage & Handling FAQ

Q: Can I store this compound in a standard refrigerator? A: Only if strictly sealed. Standard fridges have high humidity.

-

Recommendation: Store at -20°C under Argon or Nitrogen. Use parafilm and a secondary container (desiccator) with active desiccant. The

ketone is a "water magnet."

Q: Why is the color darkening? A: Aniline oxidation. Like all electron-rich anilines, the amino group is sensitive to photo-oxidation.

-

Impact: Usually superficial. If purity is >98% by HPLC, the color change (yellow to brown) is often trace quinone formation and does not affect the bulk reactivity for Efavirenz synthesis.

Q: Is the compound compatible with alcoholic solvents (Methanol/Ethanol)? A: No.

-

Reason: Just as it reacts with water to form a gem-diol, it will react with alcohols to form a hemi-ketal . This is reversible but will complicate HPLC and NMR interpretation.

-

Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.

Summary of Physicochemical Data

| Parameter | Observation | Cause/Note |

| Mass Spec (ESI) | M+1 (Parent) & M+19 (Hydrate) | Hydration in LC mobile phase. |

| NMR ( | Missing peak @ ~180 ppm | Carbonyl carbon shifted to ~95 ppm due to gem-diol form. |

| Melting Point | Depression / Broad Range | Mixture of ketone and hydrate forms. |

| Solubility | Poor in non-polar, Good in polar | Hydrogen bonding of the hydrate form. |

References

-

Pierce, M. E., et al. (1998).[1] "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 63(23), 8536–8543. Grounding: Establishes the synthesis pathway and the reactivity of the trifluoroacetyl intermediate.

-

Guthrie, J. P. (1975). "Carbonyl addition reactions: Factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants." Canadian Journal of Chemistry, 53(6), 898-906. Grounding: foundational physical chemistry regarding the hydration equilibrium of electron-deficient ketones.

-

ChemicalBook. (n.d.). "4-Chloro-2-trifluoroacetyl-6-methoxyaniline Properties & Safety." Grounding: Verification of CAS and basic physicochemical identifiers.

-

BenchChem. (2025).[2][3] "Stability and degradation of 4-Chloro-2-fluoro-3-methoxyaniline." Grounding: General handling protocols for halogenated methoxy-anilines.

Sources

Technical Support Center: 4-Chloro-2-trifluoroacetyl-6-methoxyaniline